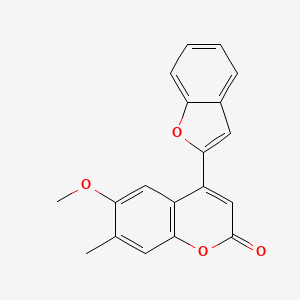

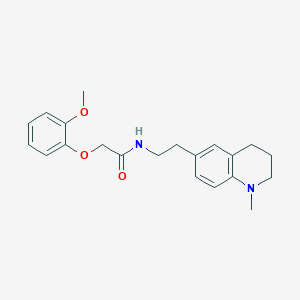

![molecular formula C16H11N5OS B2776822 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1795360-83-6](/img/structure/B2776822.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is part of the azole heterocycles that include imidazoles and thiazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of imidazole-containing compounds like “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” often involves the use of catalyst-free green chemical syntheses . This synthetic methodology offers several advantages, such as excellent yields with high purity .Molecular Structure Analysis

The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” occur through an ordered sequence of steps, involving amine-induced N-deprotection .Physical And Chemical Properties Analysis

Thiazole, a component of “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antitubercular Activity

The compound has garnered attention as a potential antitubercular agent. Researchers have designed and synthesized novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. Among these, benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 demonstrated remarkable activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM. Another compound, IT06 , containing a 2,4-dichloro phenyl moiety, also exhibited significant activity against Mtb . These findings suggest the compound’s potential as an antimycobacterial agent.

Selective Inhibition of Mtb

The selected hits showed no activity against a panel of non-tuberculous mycobacteria (NTM), indicating selective inhibition of Mtb by the tested imidazo-[2,1-b]-thiazole derivatives over NTM strains . This selectivity is crucial for developing targeted therapies against tuberculosis.

Molecular Docking Studies

Molecular docking and dynamics studies were conducted for the most active compounds (IT06 and IT10) to understand their binding patterns and stability against the target protein Pantothenate synthetase of Mtb . Such insights aid in drug design and optimization.

Bis-Heterocycles and Biological Activities

The compound’s bis-heterocyclic structure aligns with diverse biological and pharmaceutical activities. These include DNA-binding applications, tuberculostatic effects, antibacterial properties, non-competitive mGluR1 antagonism, antifungal activity, antidepressant potential, antitumor effects, and antiviral properties .

Cytotoxic Activity

Certain derivatives of this compound have demonstrated cytotoxic activity. For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide exhibited inhibition against VEGFR2 and potential inhibition against MDA-MB-231 breast cancer cells .

Other Potential Applications

While the above applications are well-documented, ongoing research may uncover additional uses for this compound. Its unique structure and pharmacological properties warrant further investigation in areas such as kinase inhibition, DNA interactions, and other disease targets.

作用機序

Target of Action

Thiazole derivatives, which include imidazo[2,1-b]thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

It is known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

A study on similar compounds has predicted their adme properties in silico .

Result of Action

It is known that thiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Safety and Hazards

The safety information for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” indicates that it has some hazards associated with it. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

将来の方向性

The future directions for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. Given the diverse biological activities of thiazole derivatives , there is potential for the development of new drugs with lesser side effects .

特性

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRYHGMSIZWXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

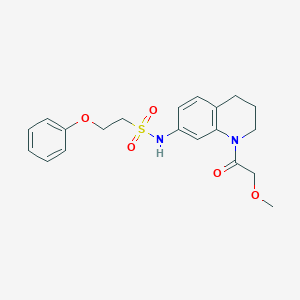

![3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2776740.png)

![(4-Phenyloxan-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776742.png)

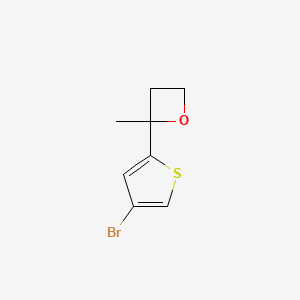

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

![2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2776746.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine](/img/structure/B2776748.png)

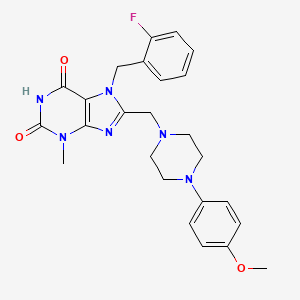

![6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776752.png)

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)

![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)